molecular formula C14H28Cl2N3O2P B061130 N,N-Bis(2-chloroethyl)-N'-cyclohexyl-P-4-morpholinylphosphonic diamide CAS No. 169811-10-3

N,N-Bis(2-chloroethyl)-N'-cyclohexyl-P-4-morpholinylphosphonic diamide

Cat. No. B061130
CAS RN: 169811-10-3
M. Wt: 372.3 g/mol
InChI Key: QGLZNJWMXJRYCA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N-Bis(2-chloroethyl)-N'-cyclohexyl-P-4-morpholinylphosphonic diamide, also known as JM118, is a derivative of the anticancer drug, cyclophosphamide. It is a prodrug that is activated in the body to produce the active metabolite, JM109. JM118 has been studied for its potential use in cancer treatment due to its ability to selectively target cancer cells while sparing normal cells.

Mechanism of Action

N,N-Bis(2-chloroethyl)-N'-cyclohexyl-P-4-morpholinylphosphonic diamide works by selectively targeting cancer cells that have high levels of the enzyme, aldehyde dehydrogenase (ALDH). Once inside the cell, this compound is converted to its active metabolite, JM109, which binds to DNA and causes cell death. Normal cells have low levels of ALDH, which makes them less susceptible to the effects of this compound.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects on cancer cells. It induces DNA damage, inhibits cell division, and causes cell death. This compound has also been shown to increase the production of reactive oxygen species (ROS) in cancer cells, which can further contribute to their death.

Advantages and Limitations for Lab Experiments

N,N-Bis(2-chloroethyl)-N'-cyclohexyl-P-4-morpholinylphosphonic diamide has several advantages for use in lab experiments. It is easy to synthesize, has a long shelf life, and is stable under a wide range of conditions. However, one limitation is that it requires activation in the body to produce the active metabolite, JM109. This means that experiments using this compound may not accurately reflect the effects of the drug in vivo.

Future Directions

There are several future directions for research on N,N-Bis(2-chloroethyl)-N'-cyclohexyl-P-4-morpholinylphosphonic diamide. One area of interest is the development of new prodrugs that can selectively target different types of cancer cells. Another area of interest is the use of this compound in combination with other chemotherapy drugs to increase its effectiveness. Additionally, there is interest in studying the effects of this compound on cancer stem cells, which are thought to be responsible for cancer recurrence.

Synthesis Methods

N,N-Bis(2-chloroethyl)-N'-cyclohexyl-P-4-morpholinylphosphonic diamide is synthesized by reacting 4-morpholinylphosphonic acid with 2-chloroethylcyclohexylamine in the presence of triethylamine. The resulting product is then treated with phosgene to form the final compound, this compound.

Scientific Research Applications

N,N-Bis(2-chloroethyl)-N'-cyclohexyl-P-4-morpholinylphosphonic diamide has been extensively studied for its potential use in cancer treatment. It has been shown to be effective against a variety of cancer cell lines, including breast, lung, and colon cancer. This compound has also been shown to be effective against cancer cells that are resistant to other chemotherapy drugs.

properties

CAS RN

169811-10-3

Molecular Formula

C14H28Cl2N3O2P

Molecular Weight

372.3 g/mol

IUPAC Name

N-[bis(2-chloroethyl)amino-morpholin-4-ylphosphoryl]cyclohexanamine

InChI

InChI=1S/C14H28Cl2N3O2P/c15-6-8-18(9-7-16)22(20,19-10-12-21-13-11-19)17-14-4-2-1-3-5-14/h14H,1-13H2,(H,17,20)

InChI Key

QGLZNJWMXJRYCA-UHFFFAOYSA-N

SMILES

C1CCC(CC1)NP(=O)(N2CCOCC2)N(CCCl)CCCl

Canonical SMILES

C1CCC(CC1)NP(=O)(N2CCOCC2)N(CCCl)CCCl

synonyms

N-[bis(2-chloroethyl)amino-morpholin-4-yl-phosphoryl]cyclohexanamine

Origin of Product

United States

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